![molecular formula C8H10N2O2 B14663212 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol is an organic compound characterized by the presence of a hydrazone group attached to a methoxyphenol moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenolic ring substituted with a methoxy group at the 6-position and a hydrazone group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol typically involves the condensation of 6-methoxy-2-hydroxybenzaldehyde with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted phenols and hydrazones.
Aplicaciones Científicas De Investigación
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the hydrazone group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s ability to modulate oxidative stress and enzyme activity contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-methoxybenzaldehyde: A precursor in the synthesis of 2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol.
2-Hydrazinylidenemethylphenol: A compound with a similar hydrazone group but lacking the methoxy substitution.
6-Methoxyphenol: A simpler phenolic compound with only the methoxy group.
Uniqueness
This compound is unique due to the combination of its hydrazone and methoxyphenol moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-10-9)8(7)11/h2-5,11H,9H2,1H3/b10-5+ |
Clave InChI |
KPPHXJSROYFNRC-BJMVGYQFSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/N |
SMILES canónico |
COC1=CC=CC(=C1O)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


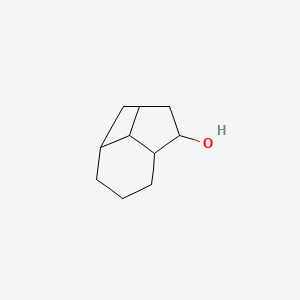
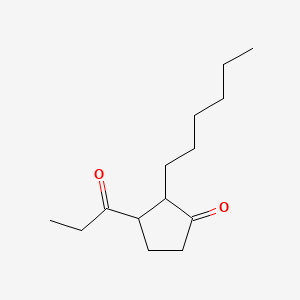
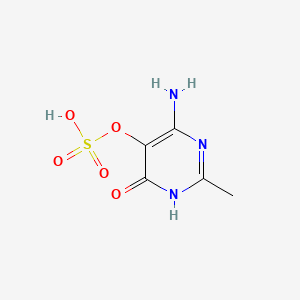
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
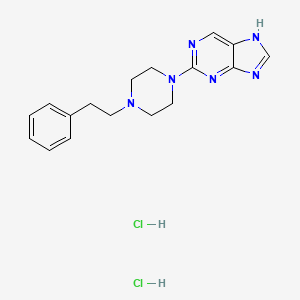
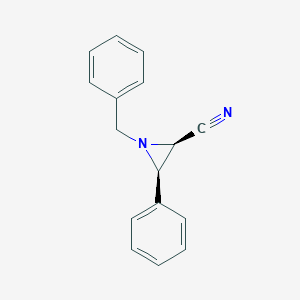
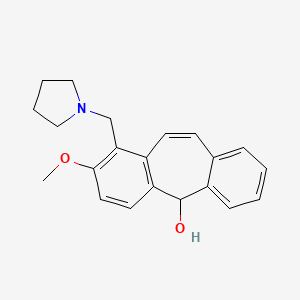
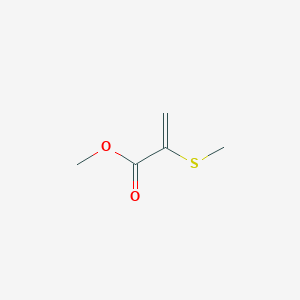

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
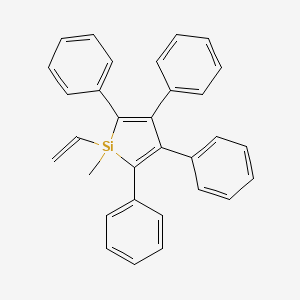
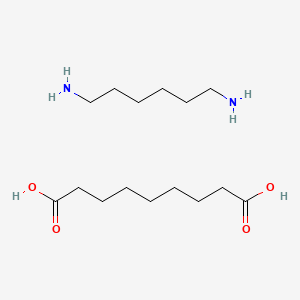
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
